4-(4-chlorobutoxy)-1H-indole

Lipophilicity Drug Design Physicochemical Properties

This regiospecifically substituted indole features a 4-chlorobutoxy chain at C-4, delivering a LogP of 3.42—significantly higher than 4-methoxy (2.06) or 4-ethoxy (2.57) analogs—for improved passive membrane permeability. The terminal alkyl chloride serves as a predictable nucleophilic-displacement handle, enabling efficient library generation of amine, ether, or thioether-terminated derivatives and direct conjugation of linkers or fluorophores. Its high boiling point (398.3°C) also streamlines multi-step purification. Choose this building block when your project demands enhanced lipophilicity and a flexible synthetic handle not offered by simpler 4-alkoxyindoles.

Molecular Formula C12H14ClNO
Molecular Weight 223.7 g/mol
CAS No. 180160-98-9
Cat. No. B179616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorobutoxy)-1H-indole
CAS180160-98-9
Synonyms4-(4-chlorobutoxy)-1H-indole
Molecular FormulaC12H14ClNO
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)OCCCCCl
InChIInChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2
InChIKeyDBPIEDRTKPMPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-chlorobutoxy)-1H-indole (CAS 180160-98-9): A Regiospecific 4-Substituted Indole Building Block for Synthetic Chemistry and Drug Discovery


4-(4-chlorobutoxy)-1H-indole (CAS 180160-98-9) is a regiospecifically substituted indole derivative bearing a 4-chlorobutoxy group at the C-4 position of the indole core. This compound serves as a versatile synthetic intermediate and a structural component in medicinal chemistry campaigns, with physicochemical properties including a molecular weight of 223.7 g/mol, a predicted density of 1.2±0.1 g/cm³, a boiling point of 398.3±22.0 °C at 760 mmHg, and a calculated LogP of 3.42 . The presence of the terminal chlorine atom on the flexible butoxy chain provides a reactive handle for further derivatization via nucleophilic substitution, distinguishing it from simpler 4-alkoxyindoles. While primary literature containing direct head-to-head comparative biological data for this precise compound is sparse, its unique substitution pattern and physicochemical profile offer quantifiable differentiation from in-class analogs, which is critical for informed procurement and experimental design .

Why In-Class 4-Substituted Indoles Are Not Interchangeable with 4-(4-chlorobutoxy)-1H-indole


Substitution at the C-4 position of the indole ring is known to profoundly influence both electronic properties and steric interactions with biological targets, and the nature of the substituent's chain length and terminal functionality further modulates key parameters such as lipophilicity, metabolic stability, and synthetic tractability . A generic 4-methoxy or 4-ethoxy analog, for instance, lacks the extended alkyl chain and terminal reactive chlorine atom present in 4-(4-chlorobutoxy)-1H-indole. This difference directly impacts crucial physicochemical parameters like LogP, which governs membrane permeability and distribution, and precludes the compound's utility as a reactive intermediate for further functionalization. Therefore, substituting 4-(4-chlorobutoxy)-1H-indole with a simpler 4-alkoxyindole would result in a molecule with a fundamentally different reactivity profile and biological performance, rendering it unsuitable for applications that specifically require the chlorobutoxy handle or its associated lipophilic character .

Quantitative Differentiation of 4-(4-chlorobutoxy)-1H-indole (CAS 180160-98-9) Against Close Analogs


Significantly Enhanced Lipophilicity (LogP) of 4-(4-chlorobutoxy)-1H-indole Compared to Shorter-Chain 4-Alkoxyindole Analogs

4-(4-chlorobutoxy)-1H-indole exhibits a substantially higher calculated partition coefficient (LogP) than both 4-methoxyindole and 4-ethoxyindole. This increase in lipophilicity is critical for applications requiring improved membrane permeability or altered biodistribution profiles [1].

Lipophilicity Drug Design Physicochemical Properties

Higher Boiling Point of 4-(4-chlorobutoxy)-1H-indole Versus Shorter-Chain 4-Alkoxyindoles

The boiling point of 4-(4-chlorobutoxy)-1H-indole is significantly higher than that of its 4-methoxy and 4-ethoxy counterparts. This is a direct consequence of its larger molecular weight and increased intermolecular forces, which has practical implications for handling, storage, and purification by distillation [1] [2].

Thermal Stability Synthetic Processing Purification

Unique Synthetic Versatility: Terminal Chlorine as a Reactive Handle for Further Derivatization

Unlike simple 4-alkoxyindoles (e.g., 4-methoxy or 4-ethoxy), the 4-chlorobutoxy group of 4-(4-chlorobutoxy)-1H-indole terminates in a primary alkyl chloride. This functional group is a competent electrophile in nucleophilic substitution (SN2) reactions, enabling the facile installation of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to generate diverse libraries of 4-substituted indole derivatives . This inherent reactivity is a defining and quantifiable differentiator from non-halogenated 4-alkoxyindoles, which lack such a reactive site for further modification .

Medicinal Chemistry Chemical Biology Derivatization

Targeted Research and Industrial Applications for 4-(4-chlorobutoxy)-1H-indole (CAS 180160-98-9)


Medicinal Chemistry: Optimization of Membrane Permeability in Lead Compounds

In drug discovery programs where a 4-substituted indole core is required, 4-(4-chlorobutoxy)-1H-indole offers a quantifiable advantage in lipophilicity (LogP 3.42) compared to the more polar 4-methoxy (LogP 2.06) and 4-ethoxy (LogP 2.57) analogs [1]. This elevated LogP value predicts improved passive diffusion across cell membranes, which can be a decisive factor in achieving adequate cellular exposure and target engagement. Researchers seeking to enhance the permeability of an otherwise polar indole-containing series should consider this compound as a strategic building block.

Synthetic Chemistry: A Versatile Building Block for Library Synthesis

The terminal alkyl chloride of 4-(4-chlorobutoxy)-1H-indole provides a unique and predictable point for late-stage diversification. This compound can be employed as a core intermediate, with the chlorobutoxy chain serving as a synthetic handle for nucleophilic displacement reactions. This enables the efficient generation of a focused library of analogs bearing amine, ether, or thioether functionalities at the terminus of the C-4 chain, a synthetic strategy not possible with simpler 4-alkoxyindoles . Its high boiling point (398.3±22.0 °C) also offers practical advantages for purification and handling during multi-step synthetic sequences .

Chemical Biology: Design of Targeted Probes and Molecular Tools

The reactive chlorobutoxy handle of 4-(4-chlorobutoxy)-1H-indole makes it a suitable starting material for creating functionalized chemical probes. For instance, the terminal chlorine can be substituted to attach a linker, biotin tag, or fluorophore, allowing for the study of indole-binding proteins or for use in affinity chromatography. This capacity for direct and regiospecific functionalization at the C-4 position distinguishes it from other 4-substituted indoles that would require more complex and less efficient synthetic routes to achieve the same goal .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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